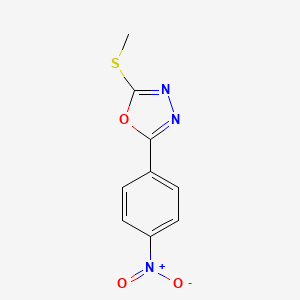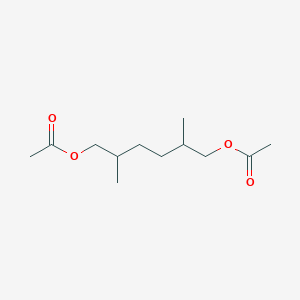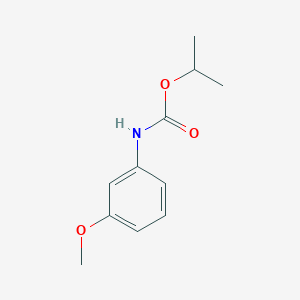
Rhodanine, N-diacetylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodanine, N-diacetylamino-: is a heterocyclic compound with the molecular formula C7H8N2O3S2 and a molecular weight of 232.280 g/mol . It is a derivative of rhodanine, which is a five-membered ring containing sulfur and nitrogen atoms. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodanine, N-diacetylamino- can be synthesized through various methods. One common method involves the reaction of p-aminoacetanilide with trithiocarbodiglycolic acid in the presence of water as a solvent under heating conditions . This method yields the target molecule with a moderate yield of 49-53%.
Industrial Production Methods: Industrial production methods for rhodanine derivatives often focus on green chemistry approaches. These include the use of aqueous medium synthesis, ionic liquids, microwave, ultrasonic irradiation, and solvent-free methods . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Rhodanine, N-diacetylamino- undergoes various chemical reactions, including:
Aldol Reactions: These reactions involve the condensation of rhodanine derivatives with aromatic aldehydes in aqueous media, often at room temperature.
Substitution Reactions: Rhodanine derivatives can undergo substitution reactions where different substituents are introduced to the rhodanine core.
Common Reagents and Conditions:
Aldol Reactions: Typically performed in water at room temperature without the need for a catalyst.
Substitution Reactions: Various reagents can be used depending on the desired substituent, and reactions are often carried out under mild conditions.
Major Products: The major products of these reactions are typically substituted rhodanine derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
Rhodanine, N-diacetylamino- has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Medicine:
- Rhodanine derivatives have shown potential as anticancer agents due to their ability to inhibit various molecular targets .
- Epalrestat, a rhodanine derivative, is used to treat diabetic complications such as peripheral neuropathy .
Industry:
Mechanism of Action
The mechanism of action of rhodanine, N-diacetylamino- involves its interaction with various molecular targets. Rhodanine derivatives are known to inhibit enzymes such as carbonic anhydrase and aldose reductase , which play crucial roles in various biological pathways . The presence of electron-withdrawing groups in the rhodanine structure enhances its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Rhodanine, N-diacetylamino- can be compared with other rhodanine derivatives such as:
- Rhodanine-3-acetic acid
- Rhodanine-3-propionic acid
- Rhodanine-3-butyric acid
Uniqueness:
- Rhodanine, N-diacetylamino- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other rhodanine derivatives .
Conclusion
Rhodanine, N-diacetylamino- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of bioactive compounds. The ongoing research into its applications and mechanisms of action continues to reveal new possibilities for its use in medicine, chemistry, and industry.
Properties
CAS No. |
20904-81-8 |
|---|---|
Molecular Formula |
C7H8N2O3S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
N-acetyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C7H8N2O3S2/c1-4(10)8(5(2)11)9-6(12)3-14-7(9)13/h3H2,1-2H3 |
InChI Key |
QASDIQBQSQLCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=O)CSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)




![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)

